1-Butyl-3-methylimidazolium trifluoromethanesulfonate

Description

The exact mass of the compound 1-Butyl-3-methylimidazolium trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746783. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butyl-3-methylimidazolium trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-3-methylimidazolium trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CHF3O3S/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)8(5,6)7/h6-8H,3-5H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZPYEHDSAQGAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049232 | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-66-2 | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174899662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 174899-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethansulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([Bmim][OTf])

Foreword: The Significance of [Bmim][OTf] in Modern Research and Development

1-Butyl-3-methylimidazolium trifluoromethanesulfonate, commonly abbreviated as [Bmim][OTf], is an ionic liquid that has garnered significant attention across various scientific and industrial domains.[1] Its unique combination of properties, including high thermal stability, wide electrochemical window, and tunable solubility, makes it a versatile compound for applications ranging from synthetic chemistry and catalysis to energy storage and biotechnology.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of [Bmim][OTf], offering researchers, scientists, and drug development professionals a detailed understanding of its behavior and empowering them to leverage its full potential in their work.

Molecular Identity and Core Characteristics

[Bmim][OTf] is an imidazolium-based ionic liquid, a class of molten salts that are liquid at or near room temperature.[1][3] Its structure consists of a 1-butyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion.

Table 1: Fundamental Molecular and Chemical Properties of [Bmim][OTf]

| Property | Value | Source(s) |

| CAS Number | 174899-66-2 | [1][2] |

| Molecular Formula | C₉H₁₅F₃N₂O₃S | [1][2] |

| Molecular Weight | 288.29 g/mol | [1][4][5] |

| Appearance | Colorless to slightly yellow or orange liquid | [2][4] |

| Purity | Typically >98% or >99% | [2][4] |

Thermal Properties: A Foundation of Stability

The thermal behavior of an ionic liquid is a critical determinant of its operational range and suitability for various applications, particularly those involving heating.

Phase Transitions: Melting Point and Glass Transition

[Bmim][OTf] exhibits a relatively low melting point, rendering it a liquid under ambient conditions.[1][2][4] Its glass transition temperature is significantly lower, which is characteristic of many ionic liquids.

Table 2: Thermal Transition Temperatures of [Bmim][OTf]

| Thermal Property | Temperature | Source(s) |

| Melting Point | 16 °C | [1][2][4] |

| Glass Transition Temperature | -82 °C | [4] |

These thermal transitions are typically determined using Differential Scanning Calorimetry (DSC).[6]

Experimental Protocol: Determination of Thermal Transitions by DSC

The rationale behind using DSC is its ability to precisely measure the heat flow into or out of a sample as a function of temperature or time. This allows for the accurate determination of endothermic events like melting and subtle changes in heat capacity associated with glass transitions.[6][7]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of [Bmim][OTf] (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Thermal Program: A controlled temperature program is initiated. A typical program involves an initial cooling ramp to a temperature below the expected glass transition, followed by a controlled heating ramp (e.g., 10 °C/min) to a temperature above the melting point.[6]

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify the glass transition as a step change in the baseline and the melting point as an endothermic peak.[7]

Caption: General workflow for measuring the viscosity of [Bmim][OTf].

Ionic Conductivity

The ionic conductivity of [Bmim][OTf] is a direct measure of its ability to conduct an electrical current, a property of paramount importance for its use in electrochemical applications such as batteries and supercapacitors. [2] Table 6: Ionic Conductivity of [Bmim][OTf]

| Temperature | Ionic Conductivity (mS/cm) | Source(s) |

| 20 °C | 3.05 | [4] |

| Not Specified | 3.7 | [1] |

Ionic conductivity is influenced by both the mobility and the concentration of the charge carriers (the imidazolium cation and the trifluoromethanesulfonate anion). It is typically measured using a conductivity meter with a specialized probe.

Optical and Solvation Properties

Refractive Index

The refractive index is a fundamental optical property that is useful for characterization and can be correlated with other physical properties like density.

Table 7: Refractive Index of [Bmim][OTf]

| Temperature | Refractive Index (n20D) | Source(s) |

| 25 °C | 1.438 | [4] |

| 20 °C | 1.44 | [2] |

Solubility

The ability of [Bmim][OTf] to dissolve a wide range of organic and inorganic compounds is a key feature that makes it an attractive solvent for various chemical processes. [2]While comprehensive solubility data is vast, it is known to be miscible with water and many polar organic solvents. [8][9]Its solubility characteristics can be tailored by mixing it with other solvents.

Conclusion and Future Outlook

1-Butyl-3-methylimidazolium trifluoromethanesulfonate stands out as a highly versatile and robust ionic liquid. Its well-characterized physicochemical properties, including high thermal stability, favorable transport properties, and broad solvency, provide a solid foundation for its application in diverse fields. As research continues, a deeper understanding of its interactions at the molecular level will undoubtedly unlock new and innovative applications, further solidifying the role of [Bmim][OTf] as a key enabling material in modern science and technology.

References

- Iolitec. (2012).

-

Exploring 1-Butyl-3-Methylimidazolium Trifluoromethansulfonate: Properties and Applications. (n.d.). Chem-Impex. Retrieved from [Link]

-

1-Butyl-3-methylimidazolium trifluoromethanesulfonate. (n.d.). Chem-Impex. Retrieved from [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]

-

Bara, J. E., et al. (2012). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Molecules, 17(12), 14693-14707. [Link]

- Su, Y., et al. (2011). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Asian Journal of Chemistry, 23(10), 4358-4360.

- Ghandi, K. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Journal of Industrial and Engineering Chemistry, 20(4), 1153-1166.

-

Ge, M. L., et al. (2008). Densities and Viscosities of 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate + H2O Binary Mixtures at T = (303.15 to 343.15) K. Journal of Chemical & Engineering Data, 53(11), 2653–2655. [Link]

-

Verevkin, S. P., et al. (2012). Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. The Journal of Physical Chemistry B, 116(40), 12144–12151. [Link]

- Okubo, N., et al. (n.d.). Study of Thermal Phase Behavior for an Ionic Liquid by High Sensitive DSC. SII NanoTechnology Inc.

- MacFarlane, D. R., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(41), 18059-18067.

- Gardas, R. L., & Coutinho, J. A. P. (2008). Measurements and Correlation of High-Pressure Densities of Imidazolium-Based Ionic Liquids.

- Maroncelli, M., et al. (2007). Physical Properties of Ionic Liquids Consisting of the 1-Butyl-3-Methylimidazolium Cation with Various Anions and the Bis(trifluoromethylsulfonyl)imide Anion with Various Cations. The Journal of Physical Chemistry B, 111(49), 13634–13647.

- National Institute of Standards and Technology. (n.d.). Electrolytic Conductivity Measurements for Ten Ionic Liquids.

- Faria, J., et al. (2021). Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length.

-

National Center for Biotechnology Information. (n.d.). 1-Butyl-3-methylimidazolium trifluoromethanesulfonate. PubChem. Retrieved from [Link]

- ResearchGate. (n.d.). Results from the thermal analysis by DSC of all protic ionic liquids.

- Rocha, M. A. A., et al. (2019). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM)

- Ge, M. L., et al. (2008). Densities and Viscosities of 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate + H2O Binary Mixtures at T = (303.15 to 343.15) K.

- ResearchGate. (n.d.). The heating DSC thermograph of five ionic liquids.

- Shishkin, A., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10966.

- Mäki-Arvela, P. (2020). Density of ionic liquids. Åbo Akademi University Research Portal.

- ChemicalBook. (n.d.).

- ResearchGate. (2016). Interaction of 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate with Ethyl Acetate/1-Butanol: Thermophysical Properties.

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iolitec.de [iolitec.de]

- 5. 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | C9H15F3N2O3S | CID 2734246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([BMIM][OTf])

Executive Summary: 1-Butyl-3-methylimidazolium trifluoromethanesulfonate, commonly abbreviated as [BMIM][OTf], is a prominent room-temperature ionic liquid (IL) valued for its exceptional thermal stability, wide electrochemical window, and versatile solvent properties.[1] These attributes have positioned it as a compound of interest in fields ranging from synthetic chemistry and catalysis to electrochemistry and materials science. This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the prevalent synthesis methodologies, crucial purification protocols, and a full suite of characterization techniques required to verify the identity, purity, and performance of [BMIM][OTf]. By explaining the causality behind experimental choices, this document provides the field-proven insights necessary for the successful and reliable production of this versatile ionic liquid.

Introduction to [BMIM][OTf]: Beyond the "Green Solvent" Moniker

The Significance of the Imidazolium Core

Imidazolium-based ionic liquids are among the most extensively studied ILs due to their modularity, allowing for tunable physicochemical properties by modifying the alkyl substituents and the counter-anion.[2] The 1-butyl-3-methylimidazolium ([BMIM]⁺) cation imparts a favorable combination of low viscosity and a melting point below room temperature, making it a practical liquid medium for a wide array of applications.[1][3]

Physicochemical Profile of [BMIM][OTf]

The trifluoromethanesulfonate ([OTf]⁻) anion is key to many of the desirable properties of [BMIM][OTf]. It contributes to the compound's high thermal stability, with a decomposition temperature reported as high as 409°C, and its wide electrochemical window, which is critical for applications in batteries and capacitors.[1][4] Unlike some ionic liquids, [BMIM][OTf] is miscible with water to a high degree, a factor that influences both its applications and purification strategies.[4]

The Critical Importance of Purity

The performance of any ionic liquid is profoundly influenced by its purity. Trace impurities, particularly residual halides (Cl⁻, Br⁻) from synthesis precursors and water, can drastically alter key properties.[5][6] Halide impurities are known to corrode equipment and deactivate catalysts, while water content significantly narrows the effective electrochemical window.[4][6] Therefore, rigorous purification and subsequent characterization are not merely procedural formalities but are essential for obtaining reliable and reproducible experimental results.

Synthesis of [BMIM][OTf]: A Guide to Common Pathways

The synthesis of [BMIM][OTf] is typically a two-stage process: formation of the [BMIM]⁺ cation, usually as a halide salt, followed by the exchange of the halide for the triflate anion. However, direct synthesis methods that avoid halide intermediates are gaining traction as a means to ensure higher purity.[5][7]

Pathway A: The Classical Metathesis (Anion Exchange) Route

This is the most traditional and widely documented method. It involves the quaternization of 1-methylimidazole followed by an anion exchange reaction.[8][9] While straightforward, this pathway's primary challenge is the removal of the resulting metal halide byproduct.[10]

Experimental Protocol: Pathway A

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM][Br])

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylimidazole (1.0 mol).

-

Under an inert atmosphere (N₂ or Ar), add 1-bromobutane (1.1 mol, slight excess) dropwise to the stirred solution. Causality: The slight excess of the alkylating agent ensures the complete consumption of the starting imidazole, which is more difficult to remove from the final product.

-

Heat the reaction mixture to 70-80°C and maintain for 24-48 hours. The reaction progress can be monitored by ¹H NMR.

-

Upon completion, a viscous, often yellowish liquid or solid ([BMIM][Br]) is formed.

-

Wash the crude product with a non-polar solvent like ethyl acetate or diethyl ether (3 x 100 mL) to remove any unreacted starting materials.

-

Dry the resulting [BMIM][Br] under high vacuum at ~70°C for at least 12 hours to remove residual solvent.

Step 2: Anion Metathesis to [BMIM][OTf]

-

Dissolve the dried [BMIM][Br] (1.0 mol) in a suitable solvent, typically acetone or dichloromethane (500 mL).

-

In a separate flask, dissolve lithium trifluoromethanesulfonate (LiOTf) or silver trifluoromethanesulfonate (AgOTf) (1.05 mol) in the same solvent. Causality: Using a metal triflate salt drives the reaction forward via the precipitation of the insoluble metal halide (LiBr or AgBr). AgOTf often yields higher purity due to the lower solubility of AgBr, but is more expensive.

-

Slowly add the metal triflate solution to the stirred [BMIM][Br] solution at room temperature. A white precipitate (LiBr or AgBr) will form immediately.

-

Stir the mixture vigorously at room temperature for 12-24 hours to ensure complete reaction.

-

Separate the precipitated metal halide by filtration. A fine filter (e.g., Celite pad) is recommended to remove all solid particles.

-

Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

-

The resulting crude [BMIM][OTf] must be subjected to rigorous purification.

Post-Synthesis Purification: A Critical Step

Regardless of the synthetic pathway, purification is paramount.

-

Removal of Organic Impurities: Dissolve the crude IL in a minimal amount of a polar solvent (e.g., dichloromethane). Add activated carbon (~2% w/w) and stir for 12 hours. This step removes colored impurities and residual organic starting materials. Filter through Celite to remove the carbon.

-

Removal of Halides: If significant halide contamination is suspected (from Pathway A), wash the IL solution with several portions of deionized water. This step is a trade-off, as it will introduce water that must be removed later, but it is effective for removing water-soluble halide salts.[11]

-

Drying: This is the most critical purification step. The IL must be dried under high vacuum (<0.1 mbar) at an elevated temperature (80-100°C) for at least 48 hours. The water content should be verified by Karl Fischer titration to be below 100 ppm for most electrochemical applications.[6]

Comprehensive Characterization: A Self-Validating System

A suite of analytical techniques is required to confirm the structure, assess the purity, and determine the physicochemical properties of the synthesized [BMIM][OTf]. These methods work in concert to provide a complete and trustworthy profile of the material.

Structural Elucidation and Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for confirming the covalent structure of the [BMIM]⁺ cation.

-

Protocol: Dissolve a small sample (~10-20 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C spectra.

-

Expertise Insight: In the ¹H NMR spectrum, the most downfield proton signal corresponds to the acidic proton at the C2 position of the imidazolium ring. Its chemical shift is highly sensitive to anion interactions and purity.[12] The integration of the proton signals for the butyl chain and methyl group should match the expected 9:3 ratio. The ¹³C NMR spectrum confirms the presence of all unique carbon atoms in the cation.[13]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the presence of both the cation and the triflate anion through their characteristic vibrational modes.

-

Protocol: Analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, requiring only a single drop of the liquid sample.

-

Expertise Insight: Key vibrational bands for the triflate anion include strong S-O stretching vibrations between 1100 and 1300 cm⁻¹.[14] The imidazolium ring C-H stretches appear above 3100 cm⁻¹, while the alkyl C-H stretches are found between 2800-3000 cm⁻¹.[15]

-

Purity Assessment

-

Water Content (Karl Fischer Titration): The gold standard for quantifying water in ionic liquids.

-

Protocol: A coulometric Karl Fischer titrator is used. A known mass of the IL is injected into the titration cell, and the amount of water is determined electrochemically.

-

Trustworthiness Insight: Water acts as a competing reagent in many reactions and significantly reduces the electrochemical stability window by enabling water electrolysis at lower potentials.[4] For high-performance applications, a water content <100 ppm is often mandatory.

-

-

Halide Impurity Quantification (Ion Chromatography): The most reliable method for detecting and quantifying residual Cl⁻ and Br⁻.

-

Protocol: A dilute aqueous solution of the ionic liquid is prepared and injected into an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.

-

Trustworthiness Insight: Halide levels should be in the low ppm range. High halide content is a direct indicator of incomplete metathesis or insufficient purification and can be corrosive to electrochemical cell components.[6][16]

-

Thermal Properties

-

Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, defining the thermal stability.

-

Protocol: A small sample (~5-10 mg) is placed in a TGA pan and heated under a controlled atmosphere (typically N₂) at a constant rate (e.g., 10°C/min).

-

Expertise Insight: The onset temperature of decomposition (T_onset) is a critical parameter. For high-purity [BMIM][OTf], this should be above 350°C.[1][17]

-

-

Differential Scanning Calorimetry (DSC): Detects phase transitions by measuring differences in heat flow.

-

Protocol: A sample is hermetically sealed in a DSC pan and subjected to a controlled heating and cooling cycle.

-

Expertise Insight: DSC is used to determine the glass transition temperature (T_g), which for [BMIM][OTf] is approximately -82°C, and the melting point (T_m) at around 16°C.[18]

-

Electrochemical Characterization

-

Ionic Conductivity: Measured using Electrochemical Impedance Spectroscopy (EIS).

-

Protocol: The IL is placed in a conductivity cell with two parallel platinum electrodes. An AC potential is applied across a range of frequencies, and the resulting impedance is used to calculate the bulk resistance and, subsequently, the conductivity.

-

Expertise Insight: The conductivity of [BMIM][OTf] is typically in the range of 3-4 mS/cm at room temperature.[1][18] Conductivity is inversely related to viscosity and strongly dependent on temperature.

-

-

Electrochemical Stability Window (ESW): Determined by Cyclic Voltammetry (CV).

-

Protocol: A three-electrode setup (working, counter, and reference electrodes) is immersed in the IL. The potential of the working electrode is swept linearly, and the resulting current is measured.

-

Expertise Insight: The ESW is the potential range where no significant oxidation or reduction of the electrolyte occurs. The presence of impurities like water and halides will drastically narrow this window, making this a powerful diagnostic tool for purity.[3][4]

-

Data Summary & Key Properties

The following tables summarize the key physicochemical and spectroscopic data for high-purity [BMIM][OTf].

Table 1: Physicochemical Properties of High-Purity [BMIM][OTf]

| Property | Typical Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₅F₃N₂O₃S | [1] |

| Molecular Weight | 288.29 g/mol | [1][19] |

| Appearance | Yellow to orange liquid | [18] |

| Melting Point (T_m) | 16 °C | [1][18] |

| Glass Transition (T_g) | -82 °C | [18] |

| Decomposition Temp. (T_onset) | >350 °C (up to 409 °C) | [1][18] |

| Density (24-25 °C) | 1.29 - 1.30 g/cm³ | [1][18] |

| Viscosity (25 °C) | 80 - 93 mPa·s | [1][18] |

| Ionic Conductivity (20 °C) | ~3.0 - 3.7 mS/cm | [1][18] |

| Refractive Index (25 °C) | 1.438 |[18] |

Table 2: Typical Spectroscopic Data for [BMIM][OTf]

| Technique | Feature | Characteristic Position | Source(s) |

|---|---|---|---|

| ¹H NMR | Imidazolium C2-H | Highly deshielded (>8.5 ppm in DMSO-d₆) | [12] |

| Imidazolium C4-H, C5-H | ~7.0 - 8.0 ppm | [12] | |

| N-CH₂ (butyl) | ~4.1 ppm | [20] | |

| N-CH₃ | ~3.8 ppm | [20] | |

| FTIR | Imidazolium C-H stretch | 3100 - 3200 cm⁻¹ | [15] |

| Alkyl C-H stretch | 2800 - 3000 cm⁻¹ | [15] | |

| S-O stretch (anion) | 1100 - 1300 cm⁻¹ (strong, complex) | [14] |

| | C-F stretch (anion) | ~1030 cm⁻¹ |[14] |

Conclusion

The synthesis and characterization of [BMIM][OTf] demand a meticulous and systematic approach. The choice of synthesis pathway—be it the traditional metathesis route or a more modern direct synthesis—directly impacts the impurity profile and the subsequent purification effort required. A comprehensive characterization workflow, integrating spectroscopic, thermal, and electrochemical analyses, is not merely for confirmation but serves as a self-validating system that ensures the material's fitness for its intended high-performance application. For researchers and developers, adherence to these rigorous protocols is the bedrock upon which reliable, reproducible, and impactful science is built.

References

- Vertex AI Search. (n.d.).

- Su, Y., Yang, M., Wang, P., Li, C., Cai, Y., & Ren, N. (2011). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Asian Journal of Chemistry, 23(10), 4358-4360.

- Iolitec. (2013).

- Ferraz, R., et al. (n.d.). Ionic Liquids Synthesis – Methodologies. Longdom Publishing.

- ResearchGate. (n.d.). Ionic Liquids Synthesis – Methodologies.

- Green Chemistry (RSC Publishing). (n.d.). A general and direct synthesis of imidazolium ionic liquids using orthoesters.

- ResearchGate. (n.d.). A general and direct synthesis of imidazolium ionic liquids using orthoesters.

- Chemical Communications (RSC Publishing). (n.d.). Synthesis of chiral ionic liquids by ion cross-metathesis: en route to enantioselective water–ionic liquid extraction (EWILE), an eco-friendly variant of the ELLE process.

- V. V. Prasad, et al. (2014). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry, RSC Publishing. DOI:10.1039/C4GC00684D.

- RSC Publishing. (n.d.). Phenolate platform for anion exchange in ionic liquids.

- Noorhisham, N. A., et al. (2021). Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review. Journal of Molecular Liquids, 326.

- Ferraz, R., et al. (2015). Ionic Liquids Synthesis – Methodologies. Organic Chemistry: Current Research.

- Auctores. (n.d.).

- ResearchGate. (n.d.). FT-IR spectra of [BMIm][M(OTf)3] (M: Fe, Mn) and of the pure ionic liquid [BMIm][OTf].

- ResearchGate. (n.d.).

- Google Patents. (n.d.). US9090567B2 - Process for preparing ionic liquids by anion exchange.

- OPEN FAU. (2009).

- RSC Publishing. (2012).

- PubChem. (n.d.).

- RSC Publishing. (n.d.). Imidazolium ionic liquids: A simple anion exchange protocol.

- ResearchGate. (n.d.).

- PMC - NIH. (n.d.).

- ACS Publications. (n.d.). Physical Properties of Ionic Liquids Consisting of the 1-Butyl-3-Methylimidazolium Cation with Various Anions and the Bis(trifluoromethylsulfonyl)

- Journal of the American Chemical Society. (n.d.).

- ACS Publications. (n.d.). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids.

- OUCI. (n.d.).

- ResearchGate. (n.d.). Imidazolium ionic liquids: A simple anion exchange protocol.

- Ingenta Connect. (n.d.). How Should Ionic Liquids be Analyzed?.

- ResearchGate. (n.d.).

- Taylor & Francis Online. (n.d.). Ionic Liquids in Chemical Analysis.

- ResearchGate. (n.d.). 13C NMR spectra of (a) [BMMIM][NTf2], (b) [BMIM][NTf2], (c)....

- MDPI. (n.d.). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.

- ACS Publications. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Fourier Transform Infra-Red (FTIR) spectra for [Bmim]HSO4.

- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.).

- ResearchGate. (n.d.). Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids.

- MDPI. (n.d.). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte.

- MDPI. (n.d.). Probing Structures of Interfacial 1-Butyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid on Nano-Aluminum Oxide Surfaces Using High-Pressure Infrared Spectroscopy.

- Longdom Publishing. (2016). Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids.

- Bohrium. (2021).

- ResearchGate. (n.d.). TGA curves of [AMIm]OTf, [ButMIm]OTf, and [PentMIm]OTf.

- ResearchGate. (n.d.). 1H NMR spectra of [BMIM]BF4.

- PubMed. (2023). Comprehensive NMR Investigation of Imidazolium-Based Ionic Liquids [BMIM][OSU] and [BMIM][Cl] Impact on Binding and Dynamics of the Anticancer Drug Doxorubicin Hydrochloride.

- ResearchGate. (n.d.). FTIR spectra for [Bmim][NTf2] samples, (a) before flash point test....

- ResearchGate. (n.d.). Fig. S1 (a) ATR-IR spectra and (b) 1H NMR spectra of [BMIm][NTf2]....

Sources

- 1. innospk.com [innospk.com]

- 2. Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review - UM Research Repository [eprints.um.edu.my]

- 3. mdpi.com [mdpi.com]

- 4. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]

- 12. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. iolitec.de [iolitec.de]

- 19. 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | C9H15F3N2O3S | CID 2734246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

1-Butyl-3-methylimidazolium Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern chemistry and pharmaceutical development, ionic liquids (ILs) have emerged as a class of compounds with unparalleled versatility.[1] Among these, 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][OTf]), CAS number 174899-66-2, has garnered significant attention for its unique combination of properties, including high thermal stability, tunable solubility, and catalytic potential.[1][2] This guide provides an in-depth technical overview of [Bmim][OTf], offering field-proven insights and detailed methodologies for its application in research and drug development. The content herein is structured to provide not just a recitation of facts, but a causal understanding of experimental choices and a self-validating framework for its use.

Core Molecular Profile and Physicochemical Properties

1-Butyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid composed of a 1-butyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion.[1] This specific combination of ions imparts a unique set of physicochemical properties that are central to its wide-ranging applications.

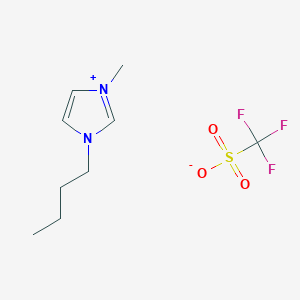

Molecular Structure

Caption: Molecular structure of 1-butyl-3-methylimidazolium trifluoromethanesulfonate.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of [Bmim][OTf], providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 174899-66-2 | [2] |

| Molecular Formula | C₉H₁₅F₃N₂O₃S | [2] |

| Molecular Weight | 288.29 g/mol | [2] |

| Appearance | Colorless to slightly yellow clear liquid | [2] |

| Melting Point | 16 °C | [1][2] |

| Decomposition Temperature | 409 °C | [1] |

| Density | 1.292 - 1.31 g/mL | [2] |

| Refractive Index (n20D) | 1.434 - 1.44 | [2] |

| Viscosity (25 °C) | 93.2 cP | [1] |

| Conductivity (20 °C) | 3.7 mS/cm | [1] |

Synthesis and Purification: A Protocol for High-Purity [Bmim][OTf]

The synthesis of [Bmim][OTf] typically involves a two-step process: the quaternization of 1-methylimidazole followed by anion exchange. Achieving high purity is critical for many applications, as residual halides or other impurities can significantly impact its physicochemical behavior and experimental outcomes.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-methylimidazole and a slight molar excess of 1-chlorobutane.

-

Reaction Conditions: Heat the mixture under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by the formation of a biphasic system, with the ionic liquid forming the lower layer.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the crude [Bmim][Cl] product with ethyl acetate to remove unreacted starting materials. The product is then dried under vacuum to yield [Bmim][Cl] as a viscous liquid or solid.

Step 2: Anion Exchange to [Bmim][OTf]

-

Metathesis Reaction: Dissolve the synthesized [Bmim][Cl] in a suitable solvent, such as deionized water. In a separate vessel, dissolve an equimolar amount of a trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate) in the same solvent.

-

Precipitation and Separation: Slowly add the trifluoromethanesulfonate salt solution to the [Bmim][Cl] solution with stirring. The resulting [Bmim][OTf] will often separate as an immiscible layer or can be extracted.

-

Washing and Drying: Separate the [Bmim][OTf] layer and wash it repeatedly with deionized water to remove any residual chloride ions. The absence of chloride can be confirmed by a negative silver nitrate test. Finally, dry the product under high vacuum at an elevated temperature to remove any residual water.[3]

Caption: Workflow for the synthesis and purification of [Bmim][OTf].

Applications in Research and Drug Development

The unique properties of [Bmim][OTf] make it a valuable tool in various stages of pharmaceutical research and development, from synthesis to drug delivery.[4][5]

"Green" Chemistry and Synthesis

[Bmim][OTf] serves as an environmentally friendly alternative to traditional volatile organic solvents in a variety of chemical reactions.[2][6] Its negligible vapor pressure reduces air pollution and exposure risks. Furthermore, its ability to dissolve a wide range of organic and inorganic compounds can enhance reaction rates and yields.[2]

-

Catalysis: [Bmim][OTf] can act as a catalyst or a medium for catalytic reactions, such as Friedel-Crafts acylations and Diels-Alder reactions.[1] It can facilitate reactions at lower temperatures and improve process efficiency.[2]

-

Glycosylation Promoter: It has been successfully used as a glycosylation promoter in the synthesis of oligosaccharides, which are important targets in drug discovery.

Drug Formulation and Delivery

The challenge of poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability.[7] Ionic liquids like [Bmim][OTf] offer a promising solution to this problem.

-

Solubilization of Active Pharmaceutical Ingredients (APIs): By carefully selecting the cation-anion combination, ILs can be designed to dissolve hydrophobic drugs, potentially improving their solubility and bioavailability.[4][7] The tunability of ILs allows for the creation of formulations with enhanced stability and controlled release profiles.[7]

-

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A novel approach involves converting solid APIs into liquid forms by pairing a drug molecule with a suitable counterion to form an API-IL.[8] This strategy can circumvent issues related to polymorphism and improve drug delivery characteristics.[4][8]

Biotechnology and Biocatalysis

[Bmim][OTf] has also found applications in biotechnology, particularly in the extraction and purification of biomolecules.[2] Its ability to dissolve complex biological macromolecules makes it a useful solvent in biocatalytic processes.

Safety, Handling, and Storage

While ionic liquids are often touted as "green" solvents, it is crucial to handle them with appropriate safety precautions.

Hazard Identification

-

Toxicity: [Bmim][OTf] is harmful if swallowed and can cause skin and serious eye irritation.[9][10]

-

Environmental Hazards: It may be toxic to aquatic life with long-lasting effects.[11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling [Bmim][OTf].[9][10]

-

Ventilation: Work in a well-ventilated area to avoid inhalation of any potential aerosols.[9]

-

Spill Management: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.[10] Prevent the substance from entering drains or waterways.[9]

Storage

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of synthesized [Bmim][OTf].

Infrared (IR) Spectroscopy

The IR spectrum of [Bmim][OTf] exhibits characteristic bands for both the cation and the anion. The trifluoromethanesulfonate anion has strong absorption bands that are useful for its identification.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the structure of the 1-butyl-3-methylimidazolium cation. The chemical shifts of the protons on the imidazolium ring and the butyl chain are characteristic and can be used to confirm the identity of the compound.

Conclusion and Future Outlook

1-Butyl-3-methylimidazolium trifluoromethanesulfonate is a versatile ionic liquid with a broad spectrum of applications in research and drug development. Its unique physicochemical properties, including high thermal stability and tunable solubility, make it a valuable tool for chemists and pharmaceutical scientists. As research into ionic liquids continues to expand, we can expect to see even more innovative applications of [Bmim][OTf] and related compounds in the future, further solidifying their role in advancing sustainable and efficient chemical processes.[2]

References

- The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. (n.d.).

- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate - Chem-Impex. (n.d.).

- Exploring 1-Butyl-3-Methylimidazolium Trifluoromethansulfonate: Properties and Applications. (n.d.).

- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate 97 174899-66-2 - Sigma-Aldrich. (n.d.).

- Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - MDPI. (n.d.).

- Ionic Liquids in Pharmaceutical Applications - Annual Reviews. (n.d.).

- Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PubMed. (2024-01-22).

- Ionic Liquids in Pharmaceutical and Biomedical Applications | Reinste Nano Ventures Pvt Ltd - Hiyka. (n.d.).

- Safety Data Sheet: 1-Butyl-3-methyl imidazolium trifluoromethanesulfonate - proionic. (2023-10-10).

- 1-Butyl-3-Methylimidazolium Trifluoromethanesulfonate CAS No 174899-66-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- Probing Structures of Interfacial 1-Butyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid on Nano-Aluminum Oxide Surfaces Using High-Pressure Infrared Spectroscopy - MDPI. (n.d.).

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - Santa Cruz Biotechnology. (n.d.).

- Exploring the Future of Green Chemistry with 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | C9H15F3N2O3S | CID 2734246 - PubChem. (n.d.).

- US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents. (n.d.).

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. hiyka.com [hiyka.com]

- 8. annualreviews.org [annualreviews.org]

- 9. proionic.com [proionic.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | C9H15F3N2O3S | CID 2734246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture of 1-butyl-3-methylimidazolium Trifluoromethanesulfonate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of [Bmim][OTf] in Advanced Applications

Ionic liquids (ILs) have emerged as a class of novel solvents with a unique set of properties, including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics. Among the vast library of available ILs, 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][OTf]) has garnered significant attention. Its favorable combination of a moderately coordinating anion and a versatile cation makes it a compelling choice for a wide range of applications, including as a medium for organic synthesis, in electrochemistry, and as a component in advanced materials.[1] A thorough understanding of its molecular structure is paramount to elucidating its structure-property relationships and designing tailored applications. This technical guide provides a comprehensive analysis of the molecular architecture of [Bmim][OTf], drawing upon spectroscopic and computational evidence to offer a detailed perspective for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Composition and Connectivity

The fundamental structure of 1-butyl-3-methylimidazolium trifluoromethanesulfonate is that of a salt, comprising a cationic and an anionic component. The empirical formula for this compound is C9H15F3N2O3S, and it has a molecular weight of 288.29 g/mol .[2]

The 1-butyl-3-methylimidazolium ([Bmim]⁺) Cation

The cation, 1-butyl-3-methylimidazolium ([Bmim]⁺), is an organic cation featuring a five-membered aromatic imidazolium ring. This ring is substituted at the N1 and N3 positions with a butyl group and a methyl group, respectively. The positive charge is delocalized across the imidazolium ring, a key feature influencing its interactions with other molecules.

The Trifluoromethanesulfonate ([OTf]⁻) Anion

The anion, trifluoromethanesulfonate ([OTf]⁻ or triflate), is a polyatomic anion with the formula CF₃SO₃⁻. It consists of a central sulfur atom bonded to three oxygen atoms and a trifluoromethyl group. The negative charge is delocalized among the three oxygen atoms, contributing to its stability and moderate coordinating ability.

Below is a diagram illustrating the fundamental connectivity of the atoms within the [Bmim]⁺ cation and the [OTf]⁻ anion.

Caption: Atomic connectivity in the [Bmim]⁺ cation and [OTf]⁻ anion.

Three-Dimensional Structure and Conformation

Conformational Isomerism of the Butyl Chain

The butyl chain of the [Bmim]⁺ cation is not rigid and can adopt several conformations due to rotation around its C-C single bonds. The most stable conformers are typically the all-trans (TT) and various gauche (G) arrangements. The relative stability of these conformers is influenced by the nature of the anion. For instance, in the presence of a strongly coordinating anion like chloride, the gauche-trans (GT) conformer can be stabilized through hydrogen bonding interactions. While the specific dominant conformation in [Bmim][OTf] is a subject of ongoing research, it is understood that an equilibrium of different conformers exists in the liquid state.

Cation-Anion Interaction and Ion Pair Formation

A key feature of the molecular structure of [Bmim][OTf] is the interaction between the cation and the anion, leading to the formation of ion pairs. DFT calculations have shown that the trifluoromethanesulfonate anion interacts with the 1-butyl-3-methylimidazolium cation primarily through hydrogen bonding.[3] Specifically, the oxygen atoms of the sulfonate group of the [OTf]⁻ anion form hydrogen bonds with the acidic protons of the imidazolium ring, particularly the proton at the C2 position. Computational studies suggest a bidentate coordination, where two of the oxygen atoms of the triflate anion interact with the C2-H and a proton on the butyl chain or another ring proton.[3] This interaction is a significant factor in determining the rotational dynamics of the cation and the transport properties of the ionic liquid.

The following table summarizes the key geometric parameters of the [Bmim]⁺ cation and the [OTf]⁻ anion based on DFT calculations.

| Parameter | Value | Source |

| [Bmim]⁺ Cation | ||

| Imidazolium Ring | Largely Planar | [3] |

| Butyl Chain Conformation | Predominantly trans and gauche conformers | [3] |

| [OTf]⁻ Anion | ||

| S-O Bond Length | ~1.45 Å | [3] |

| S-C Bond Length | ~1.83 Å | [3] |

| O-S-O Bond Angle | ~113° | [3] |

| C-S-O Bond Angle | ~105° | [3] |

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable tools for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy provide detailed information about the chemical environment of atoms and the nature of chemical bonds in [Bmim][OTf].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful methods for confirming the structure of the [Bmim]⁺ cation. The chemical shifts of the protons and carbons are sensitive to their electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum of the [Bmim]⁺ cation exhibits characteristic signals for the imidazolium ring protons, the methyl group protons, and the protons of the butyl chain. The proton at the C2 position is the most deshielded due to its acidic nature and its proximity to the two nitrogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The C2 carbon of the imidazolium ring is typically the most downfield signal. The chemical shifts of the butyl chain carbons can also be used to infer conformational information.

The following table presents typical ¹H and ¹³C NMR chemical shifts for the [Bmim]⁺ cation. Note that the exact chemical shifts can vary slightly depending on the solvent and the anion.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~10.11 | ~136.31 |

| C4-H | ~7.61 | ~123.59 |

| C5-H | ~7.48 | ~122.17 |

| N-CH₃ | ~4.02 | ~36.57 |

| N-CH₂- (butyl) | ~4.24 | ~49.29 |

| -CH₂- (butyl) | ~1.74-1.85 | ~31.95 |

| -CH₂- (butyl) | ~1.27 | ~19.21 |

| -CH₃ (butyl) | ~0.84 | ~13.29 |

| Data is based on [Bmim]OH in CDCl₃ and serves as a representative example.[4] |

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are particularly useful for characterizing the anion and the interactions between the cation and anion.

Key Vibrational Modes of [OTf]⁻: The trifluoromethanesulfonate anion has several characteristic vibrational modes. The symmetric and asymmetric stretching vibrations of the SO₃ group are prominent in the IR and Raman spectra. The CF₃ stretching modes are also readily identifiable.

Cation-Anion Interactions: The interaction between the [Bmim]⁺ cation and the [OTf]⁻ anion can be observed through shifts in the vibrational frequencies of both ions. For instance, the hydrogen bonding between the sulfonate oxygens and the imidazolium C-H protons can lead to a red shift (lowering of frequency) of the C-H stretching vibrations and a perturbation of the SO₃ stretching modes.[3]

The table below lists some of the key vibrational frequencies for [Bmim][OTf].

| Frequency (cm⁻¹) | Assignment | Spectroscopy |

| ~3150 | Imidazolium C-H stretching | IR, Raman |

| ~2960 | Butyl chain C-H stretching | IR, Raman |

| ~1270 | Asymmetric SO₃ stretching | IR |

| ~1226 | Symmetric CF₃ stretching | IR |

| ~1165 | Asymmetric CF₃ stretching | IR |

| ~1032 | Symmetric SO₃ stretching | IR, Raman |

| Assignments are based on computational and experimental studies.[3][5] |

Experimental and Computational Workflow for Structural Elucidation

The determination of the molecular structure of an ionic liquid like [Bmim][OTf] involves a synergistic approach combining experimental techniques and computational modeling.

Caption: A typical workflow for the structural determination of [Bmim][OTf].

This workflow highlights the iterative process of obtaining experimental data, performing computational calculations to support and interpret the experimental findings, and ultimately building a comprehensive and validated model of the molecular structure.

Conclusion

The molecular structure of 1-butyl-3-methylimidazolium trifluoromethanesulfonate is characterized by the distinct yet interacting nature of its constituent ions. The conformational flexibility of the [Bmim]⁺ cation, particularly its butyl chain, and the specific hydrogen bonding interactions with the [OTf]⁻ anion are key determinants of its macroscopic properties. While a definitive experimental crystal structure remains elusive, a combination of advanced spectroscopic techniques and high-level computational modeling provides a detailed and coherent picture of its molecular architecture. This in-depth understanding is crucial for the rational design of [Bmim][OTf]-based systems in diverse scientific and industrial applications, from enhancing reaction selectivities to developing novel materials for energy storage and drug delivery.

References

- Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. Royal Society of Chemistry. (2015).

- DFT and vibrational spectroscopy study of 1-butyl-3-methylimidazolium trifluoromethanesulfonate ionic liquid.

- Probing Structures of Interfacial 1-Butyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid on Nano-Aluminum Oxide Surfaces Using High-Pressure Infrared Spectroscopy. MDPI. (2017).

- Exploring 1-Butyl-3-Methylimidazolium Trifluoromethansulfonate: Properties and Applic

- 1-Butyl-3-methylimidazolium trifluoromethanesulfon

- 1-Butyl-3-methylimidazolium trifluoromethanesulfon

- 13C NMR spectra of (a) [BMMIM][NTf2], (b) [BMIM][NTf2], (c)...

- Surface Characterization of 1-Butyl-3-methylimidazolium Br-, I-, PF6-, BF4-, (CF3SO2)2N-, SCN-, CH3SO3-, CH3SO4-, and (CN)2N- Ionic Liquids by Sum Frequency Generation. The Journal of Physical Chemistry B. (2006).

- Synthesis, experimental and theoretical vibrational studies of 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis(trifluoromethanesulfonyl) imide. Indian Academy of Sciences. (2017).

- 1-Ethyl-3-methylimidazolium trifluoromethanesulfon

- Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. (2016).

- 13C NMR spectrum obtained upon mixing [bmim][OTs] with Ac2O (1:10 mol ratio, CDCl3, room temperature).

- 1-Butyl-3-methylimidazolium trifluoromethanesulfon

- Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)

- a) ¹³C{¹H} NMR spectra of 30 wt % [bmim][OTf]/Pt/H‐ZSM‐5 (solid‐state...

Sources

Introduction: The Critical Role of Thermal Stability in Ionic Liquid Applications

An In-Depth Technical Guide to the Thermal Stability and Decomposition of [BMIM][OTf]

1-butyl-3-methylimidazolium trifluoromethanesulfonate, commonly abbreviated as [BMIM][OTf], is an ionic liquid (IL) recognized for its unique physicochemical properties, including high thermal stability, low volatility, and wide electrochemical window.[1] These characteristics make it a valuable solvent and electrolyte in a diverse range of applications, from high-temperature organic synthesis and catalysis to advanced energy storage systems like batteries and supercapacitors.[1] However, the viability of [BMIM][OTf] in these fields is fundamentally dictated by its thermal stability—its capacity to resist decomposition under thermal stress.

Understanding the precise temperature at which decomposition begins and the mechanisms by which it occurs is paramount for defining safe operating limits, ensuring process efficiency, and guaranteeing the longevity and recyclability of the ionic liquid. This guide provides a comprehensive technical overview of the thermal stability of [BMIM][OTf], the methodologies used for its determination, the factors influencing its degradation, and the underlying decomposition mechanisms.

Part 1: Quantitative Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ionic liquids.[2][3] It provides quantitative data on mass loss as a function of temperature, allowing for the precise determination of decomposition temperatures.

Key TGA Parameters for Thermal Stability

A standard TGA experiment yields a thermogram from which several key parameters are derived:

-

Onset Decomposition Temperature (T_onset): This is the most frequently reported value for thermal stability and represents the temperature at which significant, accelerated mass loss begins. It is typically determined by the intersection of the baseline tangent and the tangent of the steepest mass loss portion of the TGA curve.[4]

-

Peak Decomposition Temperature (T_peak): This parameter is obtained from the peak of the derivative thermogravimetry (DTG) curve and indicates the temperature at which the rate of mass loss is at its maximum.[4]

-

T_x%: This denotes the temperature at which a specific percentage (x%) of the initial sample mass has been lost (e.g., T_10%, T_50%). These values can provide insights into the initial stages of decomposition and the overall decomposition profile.

Experimental Protocol: A Self-Validating TGA Workflow

The reproducibility of TGA data is critically dependent on a rigorously controlled experimental procedure. Seemingly minor variations in methodology can lead to significant discrepancies in reported decomposition temperatures.[2][3][4]

Step 1: Sample Preparation & Purity Verification

-

Causality: Ionic liquids are often hygroscopic, and the presence of impurities like water or residual halides from synthesis can significantly lower the decomposition temperature.[4]

-

Protocol:

-

Dry the [BMIM][OTf] sample under high vacuum (e.g., <1 mbar) at a moderate temperature (e.g., 50-70 °C) for an extended period (e.g., >48 hours) to remove water and other volatile impurities.[4]

-

Verify purity post-drying. Water content should be confirmed to be minimal (<220 ppm) using Karl Fischer titration.[4] Halide content should be checked via methods like ion chromatography.

-

Step 2: TGA Instrument Setup & Calibration

-

Causality: Accurate temperature and mass measurements are fundamental to reliable data.

-

Protocol:

Step 3: Experimental Execution

-

Causality: Heating rate and atmospheric conditions have a profound impact on T_onset. Higher heating rates can shift the observed decomposition to higher temperatures.[2][3] The atmosphere determines the chemical environment (inert vs. oxidative).

-

Protocol:

-

Place a small, consistent sample mass (e.g., 5–10 mg) into the TGA crucible.[5][6]

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Helium) at a constant flow rate (e.g., 20 mL/min) to ensure an inert atmosphere and remove evolved gases.[5][6]

-

Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 600 °C) at a standardized, linear heating rate (e.g., 10 °C/min).[5]

-

Step 4: Data Analysis

-

Causality: Consistent data analysis ensures comparability between different samples and studies.

-

Protocol:

-

Plot the percentage of mass loss versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve to obtain the DTG curve.

-

Determine T_onset, T_peak, and other relevant parameters using the standardized tangent method.

-

TGA Experimental Workflow Diagram

Caption: Standardized workflow for determining the thermal stability of [BMIM][OTf] via TGA.

Part 2: Thermal Decomposition Data and Influencing Factors

The thermal stability of an ionic liquid is not an intrinsic constant but is influenced by a combination of its molecular structure and external conditions.

Decomposition Temperature of [BMIM][OTf]

[BMIM][OTf] is considered a thermally robust ionic liquid. While specific TGA values can vary with experimental conditions, its decomposition generally occurs at high temperatures.

| Parameter | Reported Value | Source / Conditions |

| Decomposition Temperature | >250 °C | Iolitec Technical Data Sheet[7] |

| General Stability | High | ILs with [OTf]⁻ anions are among the most stable.[3] |

| Comparative Stability | More stable than ILs with acetate, halide, or nitrate anions.[3][4] |

Note: A precise T_onset from peer-reviewed TGA analysis under standardized conditions (e.g., 10 °C/min) is often reported in the range of 350-400 °C for similar highly stable imidazolium ILs, though specific data for [BMIM][OTf] is less commonly published than for anions like [NTf₂]⁻ or [BF₄]⁻.

Key Factors Governing Thermal Stability

-

Anion Structure (Primary Factor): The nature of the anion has the most significant impact on the thermal stability of an IL.[2][3] The trifluoromethanesulfonate ([OTf]⁻) anion is the conjugate base of a superacid, making it an extremely poor nucleophile and a very weak base. This inherent stability and low reactivity are the primary reasons for the high thermal stability of [BMIM][OTf].[3][8] The stability order for common anions often follows a trend where anions with diffuse charges and low basicity are more stable.[9]

-

Cation Structure: While secondary to the anion, the cation structure also plays a role. For 1-alkyl-3-methylimidazolium cations, stability can be influenced by the length of the alkyl chain, though this effect is less pronounced than that of the anion.[2][4]

-

Presence of Impurities: As mentioned in the protocol, impurities are a major cause of reduced thermal stability.

-

Water: Can participate in hydrolysis reactions at elevated temperatures.

-

Halides (e.g., Cl⁻): Are often more nucleophilic than the primary IL anion and can initiate decomposition at much lower temperatures.[4] Their presence, even at ppm levels, can compromise the thermal integrity of the IL.

-

Part 3: Mechanistic Insights into Decomposition

The thermal degradation of imidazolium-based ionic liquids typically proceeds through one of two primary pathways, the prevalence of which is dictated by the nucleophilicity and basicity of the anion.[5][10]

-

S_N2 Nucleophilic Substitution (Dealkylation): The anion acts as a nucleophile and attacks one of the alkyl groups (typically the methyl or butyl group) attached to the nitrogen atoms of the imidazolium ring. This results in the formation of neutral imidazole species and an alkylated anion product. For [BMIM][OTf], this would lead to 1-butylimidazole and methyl triflate, or 1-methylimidazole and butyl triflate.

-

Deprotonation and Carbene Formation: A sufficiently basic anion can abstract the proton from the C2 position (the carbon between the two nitrogen atoms) of the imidazolium ring. This E2 elimination reaction forms a volatile N-heterocyclic carbene (NHC) and the protonated anion. This pathway is more common for ILs with basic anions like acetate.[5]

For [BMIM][OTf] , the triflate anion is a very weak base and a poor nucleophile. Therefore, both the S_N2 and deprotonation pathways are significantly hindered compared to ILs with anions like acetate or chloride.[5][9] This low reactivity of the anion is the fundamental chemical reason for the high thermal stability of [BMIM][OTf], as it resists initiating these common degradation routes. Decomposition, when it does occur at very high temperatures, likely involves more complex fragmentation of the cation and anion.

Logical Relationship of Stability Factors

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 6. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iolitec.de [iolitec.de]

- 8. researchgate.net [researchgate.net]

- 9. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

The Critical Influence of Temperature on the Physicochemical Properties of 1-butyl-3-methylimidazolium trifluoromethanesulfonate: An In-depth Technical Guide

Foreword: The Unseen Forces Shaping Pharmaceutical and Chemical Innovation

In the landscape of modern chemical and pharmaceutical development, ionic liquids (ILs) have emerged as a class of solvents with unparalleled potential. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties offer solutions to many of the challenges posed by traditional volatile organic solvents. Among these, 1-butyl-3-methylimidazolium trifluoromethanesulfonate, hereafter referred to as [Bmim][OTf], has garnered significant attention for its diverse applications, including as a medium for enzymatic reactions, in drug delivery systems, and as an electrolyte in electrochemical devices.

The efficacy and performance of [Bmim][OTf] in these applications are intrinsically linked to its fundamental physical properties, primarily its viscosity and density. These parameters are not static; they exhibit a strong dependence on temperature, a factor that can profoundly influence reaction kinetics, mass transfer, and overall process efficiency. Understanding this relationship is not merely an academic exercise; it is a critical necessity for any researcher, scientist, or drug development professional aiming to harness the full potential of this remarkable ionic liquid.

This technical guide provides a comprehensive exploration of the viscosity and density of [Bmim][OTf] as a function of temperature. We will delve into the theoretical underpinnings of these properties, present robust experimental data, and provide detailed, field-proven methodologies for their accurate measurement. Our goal is to equip you with the knowledge and practical insights required to confidently and effectively integrate [Bmim][OTf] into your research and development workflows.

The Significance of Viscosity and Density in Ionic Liquid Applications

Viscosity, a measure of a fluid's resistance to flow, and density, its mass per unit volume, are pivotal thermophysical properties that govern the behavior of [Bmim][OTf] in various scientific contexts.

Viscosity directly impacts several key processes:

-

Reaction Kinetics: In a reaction medium, higher viscosity can hinder the diffusion of reactants, thereby slowing down the reaction rate. Conversely, a predictable viscosity-temperature profile allows for precise control over reaction kinetics by tuning the temperature.

-

Mass Transport: In applications such as extractions or separations, the rate of mass transfer is inversely proportional to the viscosity of the medium. Efficient mass transport is crucial for maximizing the yield and purity of the desired product.

-

Heat Transfer: The viscosity of a fluid influences its heat transfer characteristics. In industrial processes, understanding this relationship is essential for designing efficient heating and cooling systems.

Density is a fundamental property with significant implications for:

-

Process Design and Scale-up: Accurate density data is essential for the design of reactors, pumps, and other process equipment. It is also a critical parameter for calculating mass balances and volumetric flow rates.

-

Molar Properties: Density is used to calculate various molar properties, such as molar volume and excess molar volume in mixtures, which provide insights into the molecular interactions within the liquid.

-

Purity Assessment: A deviation from the expected density can be an indicator of impurities, such as water or residual solvents, which can significantly alter the properties of the ionic liquid.

The strong intermolecular forces, including electrostatic and van der Waals interactions, within ionic liquids are responsible for their typically higher viscosities compared to conventional molecular solvents. As temperature increases, the kinetic energy of the ions also increases, leading to a weakening of these intermolecular forces and a subsequent decrease in both viscosity and density. A quantitative understanding of these changes is paramount for optimizing any process involving [Bmim][OTf].

Experimental Determination of Viscosity and Density: A Methodological Deep Dive

The accurate determination of the viscosity and density of ionic liquids requires meticulous experimental techniques. The hygroscopic nature of many ionic liquids, including [Bmim][OTf], necessitates careful sample handling to prevent water absorption, which can significantly alter their physical properties.

Density Measurement: The Oscillating U-Tube Method

The oscillating U-tube densimeter is the industry standard for precise density measurements of liquids.[1] This method is favored for its high accuracy, small sample volume requirement, and the ability to perform measurements over a wide range of temperatures.

The core of the instrument is a U-shaped borosilicate glass tube that is electromagnetically excited to oscillate at its natural frequency. When the tube is filled with a sample, its total mass changes, which in turn alters the resonant frequency of oscillation. The relationship between the oscillation period (τ) and the density (ρ) of the sample is given by the following equation:

ρ = A ⋅ τ² - B

where A and B are instrument-specific constants determined through calibration with fluids of known density, such as dry air and ultrapure water.

-

Instrument Calibration:

-

Ensure the oscillating U-tube is clean and dry by flushing with a suitable solvent (e.g., acetone) followed by a stream of dry air or nitrogen.

-

Perform a two-point calibration using certified reference standards. Typically, dry air and deionized, degassed water are used. The instrument's software will use the known densities of these standards at various temperatures to determine the calibration constants A and B. This calibration should be performed regularly to ensure the accuracy of the measurements.

-

-

Sample Preparation and Handling:

-

Due to the hygroscopic nature of [Bmim][OTf], it is crucial to handle the sample in a controlled environment, such as a glovebox with a dry inert atmosphere (e.g., argon or nitrogen).

-

Prior to measurement, the ionic liquid should be dried under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove any absorbed water. The water content should be verified using Karl Fischer titration and should ideally be below 100 ppm.

-

-

Measurement Procedure:

-

Set the desired temperature for the measurement using the instrument's integrated Peltier thermostat. Allow sufficient time for the temperature to stabilize. The temperature stability should be within ±0.01 K.

-

Using a gastight syringe, carefully inject the degassed [Bmim][OTf] sample into the oscillating U-tube, ensuring that no air bubbles are introduced. The presence of bubbles will lead to erroneous results.

-

Allow the sample to reach thermal equilibrium with the measuring cell. This is typically indicated by a stable oscillation period reading.

-

Record the density reading provided by the instrument.

-

Repeat the measurement at each desired temperature, ensuring temperature stabilization before each reading. It is advisable to perform measurements in triplicate to ensure reproducibility.

-

-

Cleaning:

-

After the measurements are complete, thoroughly clean the U-tube by flushing it with an appropriate solvent to remove all traces of the ionic liquid. Follow this with a drying step as described in the calibration procedure.

-

Viscosity Measurement: The Rotational Viscometer Method

For ionic liquids, which can exhibit a wide range of viscosities, a rotational viscometer is a versatile and reliable instrument. This type of viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.

The fundamental principle is based on the relationship between shear stress (τ) and shear rate (γ̇) for a fluid. For a Newtonian fluid, this relationship is linear and is defined by Newton's law of viscosity:

τ = η ⋅ γ̇

where η is the dynamic viscosity. The rotational viscometer measures the torque (T) required to rotate the spindle at a given angular velocity (ω). The instrument's software then uses pre-calibrated constants, which are dependent on the spindle geometry, to calculate the viscosity.

-

Instrument and Spindle Selection:

-

Choose a rotational viscometer with a suitable torque range for the expected viscosity of [Bmim][OTf].

-

Select an appropriate spindle geometry. For low-viscosity liquids, a larger spindle is typically used, while for higher viscosities, a smaller spindle is more suitable. The goal is to obtain a torque reading within the optimal range of the instrument (typically 10-90% of the full-scale range) to ensure accuracy.

-

-

Instrument Calibration:

-

Calibrate the viscometer using certified viscosity standards that bracket the expected viscosity range of the ionic liquid at the measurement temperatures. This ensures the accuracy of the torque measurement and the subsequent viscosity calculation.

-

-

Sample Preparation and Handling:

-

As with density measurements, prepare and handle the [Bmim][OTf] sample in a dry, inert atmosphere to prevent moisture uptake.

-

Ensure the sample is free of any particulate matter that could interfere with the spindle's rotation.

-

-

Measurement Procedure:

-

Place a known volume of the ionic liquid into the sample container. The container should be of a size recommended by the instrument manufacturer for the chosen spindle.

-